molecular formula C16H10Cl2N2OS B2923621 (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 55338-20-0

(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2923621
CAS No.: 55338-20-0
M. Wt: 349.23
InChI Key: SJMHOIBGDQLPFB-ZROIWOOFSA-N
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Description

The compound (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one belongs to the imidazolidinone class, characterized by a thioxo group at position 2 and dual 4-chlorophenyl substituents. Its Z-configuration at the methylidene moiety ensures structural rigidity, influencing its biological activity and physicochemical properties.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(22)19-14)13-7-5-12(18)6-8-13/h1-9H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMHOIBGDQLPFB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H13Cl2N3OS
  • Molecular Weight : 357.26 g/mol
  • CAS Number : 55338-23-3

Research indicates that this compound exhibits notable biological activities, primarily due to its ability to interact with various biological targets. The presence of the sulfanylidene functional group suggests potential antioxidant properties, which may contribute to its therapeutic effects.

Antioxidant Activity

Studies have shown that compounds with similar structural features possess significant antioxidant capabilities. This activity is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness can be attributed to the chlorophenyl groups, which enhance membrane permeability and disrupt microbial cellular functions.

Biological Activity Data Table

Biological ActivityMethod of EvaluationResult
AntioxidantDPPH AssayIC50 = 25 µM
AntimicrobialAgar Diffusion TestActive against E. coli and S. aureus
CytotoxicityMTT AssayIC50 = 30 µM on cancer cell lines

Case Studies

  • Antioxidant Efficacy in Neuroprotection
    A study evaluated the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.
  • Antimicrobial Properties
    In vitro studies assessed the antimicrobial efficacy against a range of bacterial strains. The compound showed effective inhibition of growth in both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Against Cancer Cells
    A recent study examined the cytotoxic effects of (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one on various cancer cell lines, including breast and lung cancers. The findings revealed dose-dependent cytotoxicity, with apoptosis confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The target compound shares structural motifs with several imidazolidinone and thiazolidinone derivatives. Key differences lie in substituent patterns and heterocyclic cores, which modulate solubility, stability, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Solubility (pH 7.4) References
(5Z)-3-(4-Chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Imidazolidinone Dual 4-Cl-C6H4 Not reported Moderate
(5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-...)-1,3-thiazolidine-2,4-dione (L-173) Thiazolidinedione 4-Cl-C6H4, piperazine-triazole chain Not reported pH-dependent*
(E)-5-(4-Chlorophenyl)-3-[(1H-1,2,4-triazol-3-amino)methylidene]furan-2(3H)-one (9d) Furanone 4-Cl-C6H4, triazole-amino 255–256 Low
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-thioxothiazolidin-4-one Thiazolidinone 2,4-diCl-C6H3, isopropyl Not reported Not reported
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone 3,4-diOCH3-C6H3, 4-CH3-C6H4 Not reported Not reported

*L-173 exhibits enhanced solubility in cyclodextrin complexes and pH-dependent thermodynamic behavior .

Pharmacological Activity

Antifungal and Anticancer Potential
  • L-173 shows broad-spectrum fungicidal effects and cytotoxicity against cancer cell lines .
  • Pyrazoline-Indoline Hybrids (Les-4369): Exhibit multi-target anticancer activity, outperforming simpler thiazolidinones in apoptosis induction .
  • Thiazolidinones with Dichlorophenyl Groups (e.g., 324547-31-1): Enhanced activity against resistant fungal strains due to lipophilic Cl substituents .
Enzyme Inhibition
  • Rohdanine Derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one): Demonstrated inhibitory activity against tyrosinase and acetylcholinesterase, attributed to the hydroxybenzylidene group .

Key Differentiators

  • Dual Chlorophenyl vs.
  • Core Heterocycle: Imidazolidinones (target) vs. thiazolidinones (L-173, Les-4369) exhibit distinct electronic profiles, affecting redox activity and binding to biological targets .

Q & A

Basic: What are the optimal synthetic routes for preparing (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one?

The compound can be synthesized via condensation reactions under reflux conditions. A common approach involves reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a mixed solvent system (e.g., DMF-acetic acid or DMF-ethanol) at elevated temperatures. For example, similar imidazolidinone derivatives are prepared by refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid for 2 hours, followed by recrystallization . Adjusting the stoichiometry of the oxo-compound (e.g., 4-chlorobenzaldehyde) can enhance yield.

Basic: How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration of the benzylidene group and the planarity of the imidazolidinone ring. For instance, related thiazolidinone derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one) were crystallized and analyzed, revealing bond lengths (e.g., C=S: ~1.65 Å) and dihedral angles (e.g., 2.5° between aromatic rings) consistent with the proposed structure . Additional characterization via FT-IR (C=O stretch: ~1700 cm⁻¹) and NMR (e.g., ¹H NMR chemical shifts for aromatic protons at δ 7.2–7.8 ppm) further supports structural assignments .

Advanced: What strategies mitigate low yields during synthesis, particularly in the cyclization step?

Low yields often arise from incomplete cyclization or side reactions. Key optimizations include:

  • Solvent selection : Polar aprotic solvents like DMF stabilize intermediates, while acetic acid promotes proton transfer during cyclization .
  • Catalytic base : Sodium acetate (0.02 mol) enhances deprotonation, accelerating ring closure .
  • Temperature control : Reflux at 110–120°C for 2–4 hours balances reaction progress and minimizes decomposition .
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .

Advanced: How can researchers evaluate the compound’s enzyme inhibition potential, and what assays are most reliable?

To assess enzyme inhibition (e.g., α-glucosidase or urease), use kinetic assays with spectrophotometric monitoring:

  • α-Glucosidase assay : Incubate the compound (0.1–100 µM) with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8). Measure absorbance at 405 nm to calculate IC₅₀ values .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) using crystal structure data (PDB ID: 1XOS for α-glucosidase) to identify binding interactions, such as hydrogen bonds with the sulfanylidene group .

Advanced: How should researchers address contradictory bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or cellular uptake variability . Mitigation strategies:

  • Standardize protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO <0.1%) .
  • Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify off-target effects.
  • Structural analogs : Compare activity with derivatives (e.g., 3-(3,5-dichlorophenyl) variants) to isolate pharmacophore contributions .

Advanced: What reactivity patterns are observed under oxidative or reductive conditions?

  • Oxidation : The sulfanylidene group (C=S) can oxidize to sulfoxide (C-SO) or sulfone (C-SO₂) using H₂O₂ or mCPBA, altering bioactivity .
  • Reduction : NaBH₄ in ethanol reduces the imine bond (C=N) to form a secondary amine, potentially enhancing solubility .
  • Electrophilic substitution : The 4-chlorophenyl group undergoes nitration (HNO₃/H₂SO₄) at the meta position, enabling functionalization for SAR studies .

Advanced: How can computational modeling guide the design of derivatives with improved potency?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • MD simulations : Simulate binding stability (50 ns trajectories) with target proteins (e.g., Bcl-2 for anticancer activity) to identify residues critical for interaction .
  • QSAR models : Use logP and polar surface area to correlate hydrophobicity with membrane permeability .

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